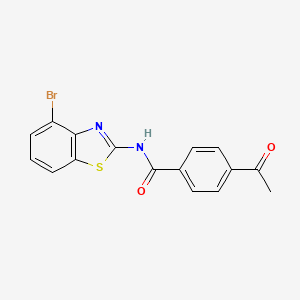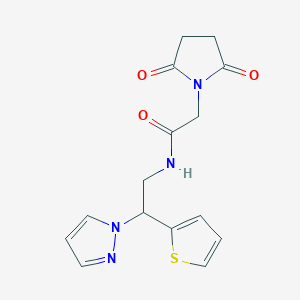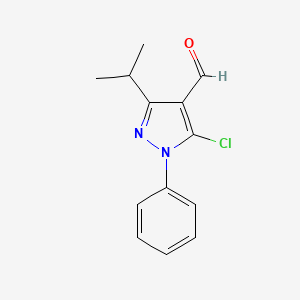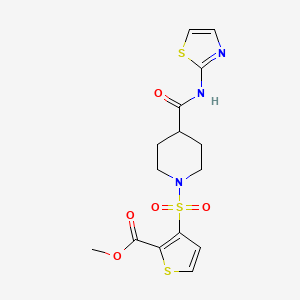![molecular formula C23H17ClN2O3S2 B2786079 [3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone CAS No. 866843-42-7](/img/structure/B2786079.png)
[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone, also known as CTM, is a compound that has been widely studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of [3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB pathway and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have antioxidant properties and can reduce oxidative stress in cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of this compound.
Orientations Futures
There are several future directions for research on [3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone. One area of research could focus on the development of this compound as a therapeutic agent for cancer treatment. Another area of research could investigate the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone can be synthesized using a multi-step process involving the reaction of various chemicals, such as 2-chloroaniline, benzenesulfonyl chloride, and thiophene-2-carboxylic acid. The final product can be obtained through purification and crystallization techniques.
Applications De Recherche Scientifique
[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone has been studied for its potential use in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. Recent studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S2/c24-17-13-7-8-14-18(17)26-23-22(31(28,29)16-11-5-2-6-12-16)19(25)21(30-23)20(27)15-9-3-1-4-10-15/h1-14,26H,25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVJZXRVWJURLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2785997.png)
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2786003.png)
![N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2786004.png)

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2786008.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2786013.png)


![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2786017.png)
![N-(4-methylbenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2786019.png)